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Introduction
The CREKA peptide, a pentapeptide with the sequence Cys-Arg-Glu-Lys-Ala, is a promising

targeting ligand for drug delivery systems.[1] It specifically binds to fibrin-fibronectin complexes,

which are overexpressed in the extracellular matrix (ECM) of tumors and sites of thrombosis.[2]

[3] This targeting capability makes CREKA-functionalized liposomes an attractive platform for

delivering therapeutic agents, such as chemotherapy drugs, directly to the disease site, thereby

enhancing efficacy and reducing systemic toxicity.[2][4] These application notes provide

detailed protocols for the preparation, characterization, and evaluation of CREKA-

functionalized liposomes.

Mechanism of Action
CREKA-functionalized liposomes exploit the unique tumor microenvironment. Leaky tumor

vasculature and poor lymphatic drainage lead to the accumulation of plasma proteins, including

fibrinogen, which is converted to fibrin.[5] The CREKA peptide on the surface of the liposomes

recognizes and binds to the fibrin-fibronectin clots present in the tumor stroma and around

tumor blood vessels.[6][7] This interaction increases the local concentration of the

encapsulated drug at the tumor site.[2] This targeted delivery can be combined with passive

targeting through the enhanced permeability and retention (EPR) effect, where nanoparticles of

appropriate size (~160 nm) preferentially accumulate in tumor tissue.[2][8]
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Key Applications
Targeted Cancer Therapy: CREKA-liposomes have been shown to effectively deliver

chemotherapeutics like doxorubicin to treat metastatic breast cancer, leading to significant

reductions in tumor volume and lung metastasis.[2][6]

Tumor Imaging: By encapsulating imaging agents, CREKA-functionalized nanoparticles can

be used for molecular MRI to improve the detection of micrometastases.[2]

Anti-thrombotic Therapy: The affinity of CREKA for fibrin makes it a suitable candidate for

targeting therapeutic agents to blood clots.[2]

Quantitative Data Summary
The following tables summarize key quantitative data from studies on CREKA-functionalized

liposomes and nanoparticles.

Table 1: Physicochemical Properties of CREKA-Functionalized Liposomes

Formulation
Particle
Size (nm)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Drug
Release
Profile

Reference

CREKA-Lipo-

Dox
~160 Not specified Not specified

Sustained

release, no

significant

burst release

[2]

SREKA-

Liposomes
Not specified

Positive and

higher

magnitude

than non-

functionalized

Not specified Not specified [6][9]

Uncoated

Liposomes
167 - 198 Not specified

21 - 26

(Dexamethas

one)

37 - 40%

release after

24h

[10]
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Table 2: In Vitro and In Vivo Efficacy of CREKA-Functionalized Nanoparticles

Formulation
Cell Line /
Model

Key Finding
Quantitative
Result

Reference

CREKA-Lipo-

Dox

4T1 breast

cancer cells

Increased

cellular uptake

Nearly 4-fold

increase

compared to

non-targeted

liposomes

[2]

CREKA-Lipo-

Dox

Mouse model of

metastatic breast

cancer

Reduced tumor

volume

Average tumor

volume

decreased to 60

mm³ (vs. 150

mm³ for non-

targeted)

[2]

CREKA

conjugated PEG

particles

HeLa cells
Increased

cellular uptake

Significantly

higher

fluorescence

intensity

[5][11]

CREKA

conjugated PEG

particles

Not specified
Increased fibrin

binding ability

Up to 94%

increase
[5][11]

CREKA-MSCs
Myocardial injury

model

Increased

binding to injured

myocardium

2.6-fold higher

binding under

static conditions

[2]

IR783-labeled

CMWNTs-PEG

Tumor-bearing

mice

Increased tumor

accumulation

with NIR

illumination

~6.4-fold higher

than control
[12]

Experimental Protocols
Protocol 1: Synthesis of CREKA-Functionalized Lipids
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This protocol describes the conjugation of the CREKA peptide to a maleimide-functionalized

lipid (e.g., DSPE-PEG-Mal) via a Michael addition reaction.[2]

Materials:

DSPE-PEG(2000)-Maleimide

CREKA peptide (Cys-Arg-Glu-Lys-Ala)

Anhydrous dimethylformamide (DMF)

Triethylamine (TEA)

Argon or Nitrogen gas

Dialysis membrane (MWCO 1 kDa)

Lyophilizer

Procedure:

Dissolve DSPE-PEG(2000)-Maleimide and a slight molar excess of CREKA peptide in

anhydrous DMF in a round-bottom flask.

Add a 2-fold molar excess of TEA to the reaction mixture to act as a catalyst.

Purge the flask with argon or nitrogen, seal, and stir the reaction at room temperature for 24-

48 hours in the dark.

Monitor the reaction progress using techniques like TLC or LC-MS.

After the reaction is complete, transfer the mixture to a dialysis bag and dialyze against

deionized water for 48 hours to remove unreacted peptide and solvent. Change the water

every 6-8 hours.

Freeze-dry the purified product to obtain DSPE-PEG-CREKA as a white powder.

Store the conjugate at -20°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15551449?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://www.benchchem.com/product/b15551449?utm_src=pdf-body
https://www.benchchem.com/product/b15551449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Preparation of CREKA-Functionalized
Liposomes
This protocol details the preparation of CREKA-liposomes encapsulating a hydrophilic drug

(e.g., doxorubicin) using the thin-film hydration method followed by extrusion.[6][13]

Materials:

Phospholipids (e.g., DSPC, Cholesterol)

DSPE-PEG(2000)

DSPE-PEG-CREKA (from Protocol 1)

Drug to be encapsulated (e.g., Doxorubicin HCl)

Chloroform and/or Methanol

Hydration buffer (e.g., PBS, HEPES-buffered saline)

Ammonium sulfate solution (for active loading)

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-CREKA) in a

chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components

should be optimized for the specific application (e.g., 86:10:2:2 for

DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-CREKA).[8]

Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature

above the lipid phase transition temperature to form a thin, uniform lipid film on the flask

wall.

Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
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Hydration and Liposome Formation:

Hydrate the lipid film with the chosen aqueous solution. For passive loading, this would be

the drug solution. For active loading (e.g., doxorubicin), hydrate with an ammonium sulfate

solution.

Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

This may require gentle heating.

Extrusion:

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to

extrusion.

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes

with a specific pore size (e.g., 100 nm) using a heated extruder.

Drug Loading (Active Loading):

If using the ammonium sulfate gradient method, remove the external ammonium sulfate by

dialysis or size exclusion chromatography against a drug-containing solution.

Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g.,

60°C) for a specified time to allow the drug to enter the liposomes and precipitate.

Purification:

Remove unencapsulated drug by size exclusion chromatography or dialysis.

Sterilization:

Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.

Protocol 3: Characterization of CREKA-Liposomes
1. Size and Zeta Potential:
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Determine the mean particle size, polydispersity index (PDI), and zeta potential using

Dynamic Light Scattering (DLS).[14] Dilute the liposome suspension in an appropriate buffer

before measurement.

2. Encapsulation Efficiency:

Separate the encapsulated drug from the free drug using methods like mini-spin columns or

dialysis.

Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent

(e.g., methanol or Triton X-100) and measuring the drug concentration using UV-Vis

spectrophotometry or fluorescence spectroscopy.

Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total

amount of drug) x 100.

3. In Vitro Drug Release:

Place a known concentration of the drug-loaded liposomes in a dialysis bag.

Immerse the bag in a release medium (e.g., PBS with 10% FBS) at 37°C with gentle stirring.

At predetermined time points, withdraw samples from the release medium and replace with

fresh medium.

Quantify the drug concentration in the collected samples to determine the cumulative release

profile.

Protocol 4: In Vitro Cell Uptake Assay
This protocol assesses the targeting efficiency of CREKA-liposomes in a relevant cancer cell

line.

Materials:

Cancer cell line (e.g., 4T1, HeLa)
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Fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent

lipid)

Cell culture medium and supplements

Confocal microscope or flow cytometer

Procedure:

Seed the cancer cells in appropriate culture plates or chamber slides and allow them to

adhere overnight.

Incubate the cells with CREKA-functionalized liposomes and non-targeted control liposomes

at 37°C for a specified period (e.g., 1-4 hours).

Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.

Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI).

Visualize the cellular uptake of the liposomes using confocal microscopy.

For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the

fluorescence intensity using a flow cytometer.
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Caption: Workflow for the synthesis of the CREKA-lipid conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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